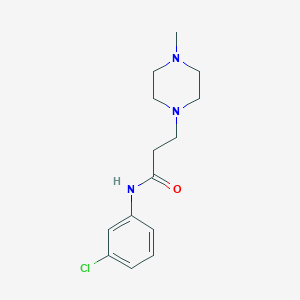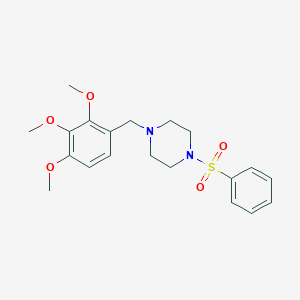
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide, also known as CPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. In
Wirkmechanismus
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for NMDA receptor activation. By blocking the NMDA receptor, this compound reduces the influx of calcium ions into the neuron, which is a critical step in synaptic plasticity and learning.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. By blocking the NMDA receptor, this compound reduces the excitability of neurons, which can lead to a decrease in synaptic plasticity and learning. This compound has also been shown to reduce the release of neurotransmitters such as glutamate and dopamine, which are involved in pain, addiction, and reward pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide in lab experiments is its selective antagonism of the NMDA receptor. This allows researchers to investigate the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential off-target effects. This compound has been shown to interact with other receptors, such as the sigma-1 receptor, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide in scientific research. One direction is to investigate the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study the potential therapeutic applications of this compound in pain management and addiction treatment. Additionally, further research is needed to explore the potential off-target effects of this compound and to develop more selective NMDA receptor antagonists.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its selective antagonism of the NMDA receptor makes it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions. While there are advantages and limitations to the use of this compound in lab experiments, there are several future directions for its application in scientific research.
Synthesemethoden
The synthesis of N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide involves several steps, starting with the reaction of 3-chloroaniline with 4-methylpiperazine to form 3-(4-methylpiperazin-1-yl)aniline. The resulting compound is then reacted with propionyl chloride to form N-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)propionamide. The final product is purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-phenyl)-3-(4-methyl-piperazin-1-yl)-propionamide has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. Its selective antagonism of the NMDA receptor makes it a valuable tool for investigating the role of this receptor in synaptic plasticity, learning, and memory. This compound has also been used to study the role of the NMDA receptor in pain, addiction, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C14H20ClN3O |
|---|---|
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-3-(4-methylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H20ClN3O/c1-17-7-9-18(10-8-17)6-5-14(19)16-13-4-2-3-12(15)11-13/h2-4,11H,5-10H2,1H3,(H,16,19) |
InChI-Schlüssel |
KOSTWENIWBTFJN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)
![[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)

![(3-Chlorophenyl)[4-(2-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B249181.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone](/img/structure/B249183.png)